molecular formula C11H17N3O B3316684 N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide CAS No. 954270-85-0

N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide

Cat. No. B3316684
CAS RN: 954270-85-0
M. Wt: 207.27 g/mol
InChI Key: PSFCJHWURMOJSW-UHFFFAOYSA-N
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Description

“N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide” is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide” consists of a phenyl ring attached to an aminomethyl group, which is further connected to a dimethylaminoacetamide group .


Physical And Chemical Properties Analysis

“N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide” is predicted to have a melting point of 149.67° C and a boiling point of approximately 391.1° C at 760 mmHg. Its density is predicted to be approximately 1.1 g/cm3, and its refractive index is predicted to be n20D 1.59 .

Scientific Research Applications

Synthesis and Chemical Properties

N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, has been synthesized with an overall yield of 77%. This process involves reduction, acetylation, ethylation, and condensation, demonstrating the compound's versatility in synthetic chemistry. The procedure is noted for its simplicity, safety, mild conditions, and scalability (Gong Fenga, 2007).

Analytical Applications

In analytical chemistry, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) is used as a molecular probe for trace measurement of carbonyl compounds in water samples. This highlights the compound's role in environmental monitoring and analysis (Houdier et al., 2000).

Organic and Biomolecular Chemistry

The photochemically generated 4-(N,N-dimethylamino)phenyl cation, which is structurally similar, has been studied for its reaction with norbornene, leading to various substituted phenylnorbornanes. This research contributes to our understanding of organic reaction mechanisms and the development of new synthetic routes (Mella et al., 2004).

Pharmaceutical Chemistry

Compounds like N-(2-Hydroxyphenyl)acetamide, which are structurally related, are intermediates in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, illustrates the importance of these compounds in medicinal chemistry (Magadum & Yadav, 2018).

Mechanism of Action

The mechanism of action of “N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide” is not specified in the available resources .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)8-11(15)13-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFCJHWURMOJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide

CAS RN

954270-85-0
Record name N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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